molecular formula C7H11NO7P2 B001250 Risedronic Acid CAS No. 105462-24-6

Risedronic Acid

Cat. No.: B001250
CAS No.: 105462-24-6
M. Wt: 283.11 g/mol
InChI Key: IIDJRNMFWXDHID-UHFFFAOYSA-N
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Description

Risedronic acid, often used as its sodium salt risedronate sodium, is a bisphosphonate. It is primarily used to treat and prevent osteoporosis and Paget’s disease of bone. This compound works by slowing down the cells that break down bone, thereby maintaining bone density and strength .

Mechanism of Action

Target of Action

Risedronic acid primarily targets osteoclasts , the cells responsible for bone resorption . It binds to bone hydroxyapatite , which is involved in the mineralization of bones .

Mode of Action

This compound works by inhibiting bone resorption. It binds to bone hydroxyapatite and is released into osteoclasts during bone resorption . This process is facilitated by local acidification caused by bone resorption . Once inside the osteoclasts, this compound inhibits their activity, thereby preventing further bone resorption .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bone resorption process. By inhibiting osteoclasts, this compound disrupts the normal cycle of bone remodeling, leading to a decrease in bone resorption and an overall increase in bone mass .

Pharmacokinetics

This compound exhibits very low plasma levels and high residence time in the body . Following oral administration, the kinetics of this compound is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution (i.e., bones) is found to be remarkably high .

Result of Action

The primary result of this compound’s action is a decrease in bone resorption, leading to an increase in bone mass. This makes it effective in the treatment and prevention of osteoporosis and Paget’s disease .

Action Environment

The action of this compound is influenced by the environment within the body. For example, the process of bone resorption causes local acidification, which facilitates the release of this compound into osteoclasts . Additionally, the drug’s absorption and efficacy can be affected by factors such as the patient’s diet, age, and overall health status .

Biochemical Analysis

Biochemical Properties

Risedronic acid interacts with bone hydroxyapatite, a type of calcium phosphate present in bones . The interaction occurs during bone resorption, a process that causes local acidification, releasing this compound . This released this compound is then taken into osteoclasts, the cells responsible for bone resorption, by fluid-phase endocytosis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits bone resorption caused by osteoclasts . In clinical trials, some patients experienced back pain, arthralgia, abdominal pain, and dyspepsia . Less commonly, patients experienced angioedema, generalized rash, bullous skin reactions, iritis, and uveitis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to bone hydroxyapatite . Bone resorption causes local acidification, releasing this compound which is then taken into osteoclasts by fluid-phase endocytosis .

Temporal Effects in Laboratory Settings

In postmenopausal women with normal bone density, this compound increases lumbar spine bone density and preserves femoral neck density . In patients who experienced breast cancer and who have chemotherapy-induced menopause, this compound preserves bone . This compound prevents vertebral bone loss in patients beginning long-term corticosteroid therapy .

Dosage Effects in Animal Models

In an experimental rabbit model of osteoarthritis, this compound was found to prevent postmenopausal bone loss, decrease fracture in those with established postmenopausal osteoporosis, effectively treat Paget disease, and prevent corticosteroid-induced bone loss .

Metabolic Pathways

This compound is not likely metabolized before elimination . The P-C-P group of bisphosphonates is resistant to chemical and enzymatic hydrolysis preventing metabolism of the molecule .

Transport and Distribution

This compound is excreted by the kidneys and the unabsorbed dose is eliminated in the feces . The kinetics of this compound was best described by a two-compartment model with lag time, first-order absorption, and elimination .

Subcellular Localization

The subcellular localization of this compound is primarily in the bone, where it binds to hydroxyapatite . The extent of peripheral distribution (i.e., bones) was found to be remarkably high .

Preparation Methods

Synthetic Routes and Reaction Conditions

Risedronic acid can be synthesized through several methods. One common method involves the reaction of 3-pyridylacetic acid hydrochloride with phosphorous acid and chlorobenzene, followed by the addition of phosphorous trichloride . Another method involves the use of 4-dimethylaminopyridine as a catalyst, which allows the reaction to proceed at room temperature, avoiding the use of hazardous halogenating agents .

Industrial Production Methods

Industrial production of this compound often involves the use of phosphorous trichloride and phosphorous acid in a controlled environment to ensure high yield and purity. The process is designed to be commercially viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Risedronic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorous trichloride, phosphorous acid, and chlorobenzene. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound include its sodium salt, risedronate sodium, which is used in medical applications to treat bone-related disorders .

Scientific Research Applications

Risedronic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Risedronic acid is part of the bisphosphonate class of compounds, which includes other similar compounds such as:

  • Etidronate
  • Tiludronate
  • Pamidronate
  • Alendronate
  • Ibandronate
  • Zoledronate

Compared to these compounds, this compound is unique in its high potency and effectiveness in treating bone-related disorders .

Properties

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDJRNMFWXDHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115436-72-1 (mono-hydrochloride salt)
Record name Risedronic acid [INN:BAN]
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DSSTOX Substance ID

DTXSID2023563
Record name Risedronic acid
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Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Risedronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015022
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Miscible in water. /Estimated/, 1.04e+01 g/L
Record name RISEDRONIC ACID
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Record name Risedronate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

2.1X10-11 mm Hg at 25 °C /Estimated/
Record name RISEDRONIC ACID
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Mechanism of Action

Risedronatic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing risedronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing risedronic acid to the cytosol of osteoclasts where they induce apoptosis through inhbition of farnesyl pyrophosphate synthase. Inhibition of osteoclasts results in decreased bone resorption., Risedronate binds to bone hydroxyapatite and, at the cellular level, inhibits osteoclasts. Although the osteoclasts adhere normally to the bone surface, they show evidence of reduced active resorption (e.g., lack of ruffled border). Evidence from studies in rats and dogs indicates that risedronate treatment reduces bone turnover (activation frequency, i.e., the number of sites at which bone is remodeled) and bone resorption at remodeling sites. /Risedronate/, Risedronate sodium, a synthetic pyridinyl bisphosphonate analog of pyrophosphate, is an inhibitor of osteoclast-mediated bone resorption. / Risedronate sodium/, ... Nitrogen-containing bisphosphonates (such as pamidronate, alendronate, risedronate, ibandronate and zoledronate) appear to act as analogues of isoprenoid diphosphate lipids, thereby inhibiting FPP synthase, an enzyme in the mevalonate pathway. Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are essential for the post-translational farnesylation and geranylgeranylation of small GTPase signalling proteins. Loss of bone-resorptive activity and osteoclast apoptosis is due primarily to loss of geranylgeranylated small GTPases. Identification of FPP synthase as the target of nitrogen-containing bisphosphonates has also helped explain the molecular basis for the adverse effects of these agents in the GI tract and on the immune system. /Risedronate/
Record name Risedronic acid
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Record name RISEDRONIC ACID
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CAS No.

105462-24-6
Record name Risedronate
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Record name Risedronic acid [INN:BAN]
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Record name RISEDRONIC ACID
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Record name RISEDRONIC ACID
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Record name Risedronate
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Melting Point

252-262
Record name Risedronic acid
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Synthesis routes and methods I

Procedure details

3-Pyridine acetic acid (25 g) in 500 ml of chlorobenzene added to phosphorous acid (35.5 g). The reaction mixture was heated up to 85-90° C. To the reaction mixture phosphorous trichloride (58.97 g) was added slowly to obtain a yellowish rigid, thick mass. The reaction mass was cooled to ambient temperature. The solvent was decanted. Demineralized water (200 ml) was added to the reaction mass and refluxed azeotropically, to remove residual chlorobenzene. Filtered through hyflo bed while hot, washed with hot demineralized water. The reaction mass was cooled to 0-5° C., stirred for 1.0 hour, filtered the solid and washed to get risedronic acid (30.0 g, yield 58%) having purity of 83.98% by HPLC.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
58.97 g
Type
reactant
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

The risedronate-calcium-phosphate solution and 0.5N sodium hydroxide were simultaneously added to 100 mL water to maintain the pH at 7.00 until all the risedronate had been added. The precipitate was collected by filtration and washed with water. The solid was dried in an oven at 105° C. 3.93 g of calcium complex salt of Risedronate with phosphate were thus obtained.
Name
risedronate calcium-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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100 mL
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Reaction Step Two

Synthesis routes and methods III

Procedure details

A 500 ml cylindrical reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser and a dropping funnel, was charged with 3-pyridine acetic acid hydrochloride (6.94 g, 0.04 mole), phosphorous acid (9.84 g, 0.12 mole) and toluene (50 ml). The suspension was heated to 90° C. Hyfllo Super-Cel diatomaceous silica (17.50 g, 50% w/w of all the reagents) was added in portions after the mixture of 3-pyridyl acetic acid and H3PO3 was melted, to obtain an heterogeneous suspension. Phosphorous oxychloride (11.2 ml, 0.12 mole) was then added dropwise during 12 minutes. The reaction mixture was then heated to 95° C. for 3 hours. Water (75 ml) was added after cooling the reaction mixture to 65° C. The mixture was stirred vigorously for 30 minutes and then the Hyfllo was removed by filtration. The toluene and the aqueous phases were separated and the aqueous phase was heated at 95° C. for 16 hours. The aqueous phase was cooled to 25° C. and absolute ethanol (75 ml) was added to precipitate the final product. The suspension was cooled to 5° C. for 1 hour. The white product was filtered, washed with absolute ethanol (2×20 ml) and dried in a vacuum oven at 50° C. for 24 hours to obtain 6.30 g (56%) of risedronic acid monohydrate.
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
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Reaction Step Three
Name
Quantity
75 mL
Type
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 500 ml cylindrical reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser and a dropping funnel, was charged with 3-pyridine acetic acid hydrochloride (6.94 g, 0.04 mole), phosphorous acid (9.84 g, 0.12 mole), ortho-phosphoric acid (11.80 g, 0.12 mole) and toluene (50 ml). The suspension was heated to 90° C. and phosphorous oxychloride (11.2 ml, 0.12 mole) was added dropwise during 20 minutes. The reaction mixture was then heated to 95° C. for 20.5 hours. Water (50 ml) was added after cooling the reaction mixture to 80° C. The mixture was stirred vigorously until the solidified product dissolved completely. The toluene and the aqueous phases were separated and the aqueous phase was heated at 95° C. for 5.5 hours. The aqueous phase was cooled to 25° C. and absolute ethanol (50 ml) was added to precipitate the final product. The suspension was cooled to 5° C. for 1 hour. The white product was filtered, washed with absolute ethanol (2×20 ml) and dried at 65° C. for 5 hours to obtain 7.70 g (68%) of risedronic acid monohydrate.
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
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50 mL
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Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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